

Theoretical properties of pent-2-en-3-ol

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Compound of Interest		
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An In-depth Technical Guide on the Theoretical Properties of Pent-2-en-3-ol and its Isomers

This technical guide provides a comprehensive overview of the theoretical properties, reactivity, and experimental considerations for **pent-2-en-3-ol** and its more extensively studied structural isomer, pent-3-en-2-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed methodologies, and visual representations of key concepts.

A Note on Nomenclature

The IUPAC name **pent-2-en-3-ol** refers to the chemical structure CH₃-CH=C(OH)-CH₂-CH₃. However, the scientific literature and chemical databases contain significantly more information on its structural isomer, pent-3-en-2-ol (CH₃-CH(OH)-CH=CH-CH₃).[1][2] Due to the greater availability of experimental and theoretical data, this guide will primarily focus on the properties of pent-3-en-2-ol, an important secondary allylic alcohol.

Molecular Structure and Stereoisomerism

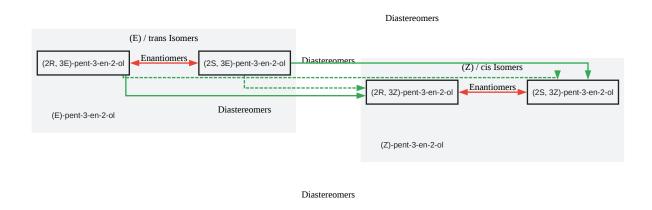
Pent-3-en-2-ol possesses two sources of stereoisomerism: a stereogenic center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exhibit geometric isomerism.

• Chiral Center: The carbon at position 2 is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a propenyl group), making it a chiral center. This gives rise to two possible configurations: (R) and (S).



• Geometric Isomerism: The double bond between carbons 3 and 4 can exist in two different geometric arrangements: (E) (trans) and (Z) (cis).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for pent-3-en-2-ol.



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Figure 1: Stereoisomeric relationships of pent-3-en-2-ol.

Physical and Theoretical Properties

A summary of key physical and computed properties for pent-3-en-2-ol is presented below. These values represent a mixture of isomers unless otherwise specified.



Property	Value	Source(s)
Molecular Formula	C5H10O	[2][3][4]
Molecular Weight	86.13 g/mol	[2][3][4]
IUPAC Name	pent-3-en-2-ol	[3]
CAS Number	1569-50-2	[2][4]
Physical Description	Clear colorless liquid	[3]
Boiling Point (bp)	119-121 °C	Sigma-Aldrich
Density	0.843 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n20/D)	1.428	Sigma-Aldrich
Vapor Pressure	6.01 mmHg	[3]
XLogP3-AA (Computed)	0.8	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]

Spectroscopic Properties

While detailed spectral data requires access to specialized databases, the expected spectroscopic characteristics can be inferred from the molecule's functional groups.

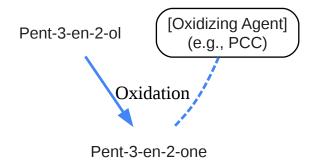
• Infrared (IR) Spectroscopy: The IR spectrum of pent-3-en-2-ol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak around 1650-1680 cm⁻¹ corresponding to the C=C stretch of the alkene is also anticipated. C-H stretching and bending vibrations will appear in their usual regions. The NIST WebBook lists the availability of the gas-phase IR spectrum for this compound.[5]



- Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak
 (M+) would be observed at m/z = 86. Common fragmentation patterns would include the loss
 of a water molecule (M-18) and the loss of a methyl group (M-15). The NIST WebBook has a
 mass spectrum available for pent-3-en-2-ol.[4] SpectraBase provides mass spectral data for
 a deuterated analog, Pent-3-en-2-ol-1-D3.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would be complex due to the stereoisomers. Key signals would include a doublet for the methyl group adjacent to the chiral center, a multiplet for the proton on the chiral center (CH-OH), vinylic protons on the double bond, and a doublet for the terminal methyl group. The hydroxyl proton would appear as a broad singlet.
 - ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms. The carbon bearing the hydroxyl group would resonate in the 65-75 ppm range, while the vinylic carbons would appear between 120-140 ppm.

Reactivity and Reaction Mechanisms Oxidation to Pent-3-en-2-one

As a secondary alcohol, pent-3-en-2-ol can be oxidized to the corresponding ketone, pent-3-en-2-one. A key theoretical consideration is the choice of an oxidizing agent that is mild enough to avoid reacting with the carbon-carbon double bond. Strong oxidizing agents like acidic permanganate or dichromate can potentially cleave the alkene.[7] Pyridinium chlorochromate (PCC) or chromic anhydride in glacial acetic acid are suitable reagents for this selective transformation.[7][8]



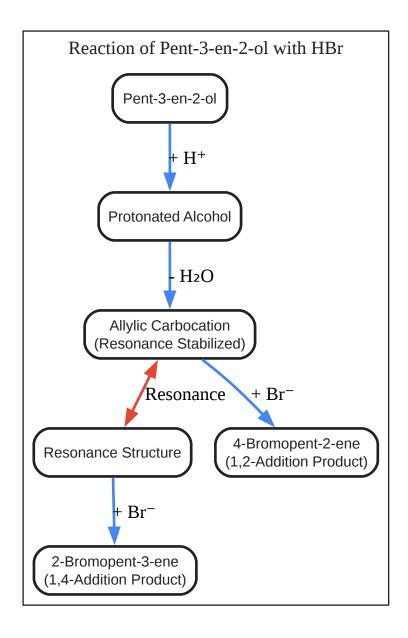
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Figure 2: Oxidation of pent-3-en-2-ol to pent-3-en-2-one.

Reaction with Hydrogen Bromide (HBr)

The reaction of pent-3-en-2-ol with HBr is a classic example of electrophilic addition involving a resonance-stabilized allylic carbocation. The initial protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a secondary allylic carbocation. This carbocation has two resonance structures, with the positive charge delocalized over carbons 2 and 4. The bromide nucleophile (Br⁻) can then attack either of these electrophilic sites, leading to a mixture of 1,2-addition and 1,4-addition products.[9][10][11]



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Figure 3: Mechanism of HBr addition to pent-3-en-2-ol.

Experimental Protocols Synthesis of Pent-3-en-2-ol via Grignard Reaction

This protocol describes a common method for synthesizing secondary allylic alcohols.

Reactants:

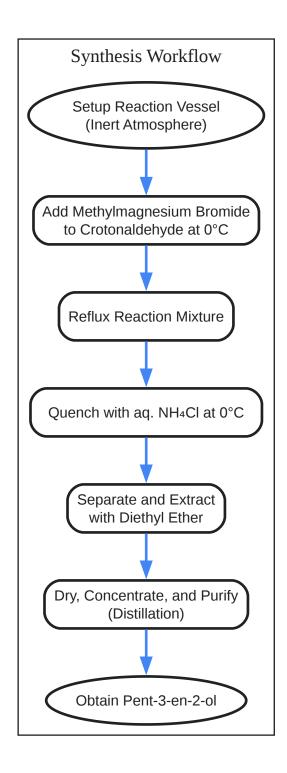
- trans-Crotonaldehyde
- Methylmagnesium bromide (Grignard reagent) in diethyl ether
- Ammonium chloride (aqueous solution)
- Diethyl ether (anhydrous)

Methodology:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of trans-crotonaldehyde in anhydrous diethyl ether.
- Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring under an inert nitrogen atmosphere.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.
- Quenching: The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate and neutralizes any excess Grignard reagent.
- Extraction and Purification: The organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried



over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation.



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